Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-
Overview
Description
- SAHO2, also known as S-Adenosyl-L-homocysteine sulfone, is a sulfone form of the methyl donor S-(5’-adenosyl)-L-methionine chloride (SAM).
- It serves as a substrate for radical SAM enzymes .
- Upon enzymatic action, SAHO2 is reductively cleaved to produce 5’-deoxyadenosine and 5’-thioadenosine sulfinic acid .
Mechanism of Action
Mode of Action
It is known to contain a total of 50 bonds, including 30 non-h bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, and 10 aromatic bonds . These structural features may influence its interactions with its targets.
Pharmacokinetics
Its molecular weight is 495.5, which may influence its bioavailability . Further pharmacokinetic studies are needed to understand how these properties impact the compound’s bioavailability and therapeutic potential.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action
Preparation Methods
- Synthetic routes for SAHO2 involve the conversion of SAM to its sulfone form.
- Industrial production methods may vary, but laboratory synthesis typically includes oxidation of SAM to form SAHO2.
Chemical Reactions Analysis
- SAHO2 can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed include 5’-deoxyadenosine and 5’-thioadenosine sulfinic acid.
Scientific Research Applications
- SAHO2 has diverse applications:
Chemistry: Used as a substrate in radical SAM enzyme studies.
Biology: Investigated for its impact on cellular processes.
Medicine: Potential therapeutic implications due to its role in methyl transfer reactions.
Industry: May find applications in drug development or bioengineering.
Comparison with Similar Compounds
- SAHO2’s uniqueness lies in its sulfone form and its specific role as a methyl donor.
- Similar compounds include S-adenosyl-L-methionine (SAM) and S-adenosyl-L-homocysteine (SAH).
Properties
IUPAC Name |
2-amino-4-[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBHDZKYWTVIHP-WWJIDFMMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40788734 | |
Record name | 9-[5-(3-Amino-3-carboxypropane-1-sulfonyl)-5-deoxy-alpha-D-ribofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40788734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53199-56-7 | |
Record name | 9-[5-(3-Amino-3-carboxypropane-1-sulfonyl)-5-deoxy-alpha-D-ribofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40788734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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